Lipophilicity Comparison: logP and logD Shift Driven by N-Alkyl Chain Length
The hexanoic acid linker imparts distinct lipophilicity relative to shorter-chain analogs. The target compound exhibits a computed logP of 1.21 and a logD (pH 7.4) of -1.62, reflecting the balance between the hydrophobic phenyl ring and the ionized carboxylate tail . In contrast, the pivaloyl-substituted analog 6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid shows logP of 2.68 and logD of -0.15, indicating significantly higher lipophilicity due to the bulkier 3-acyl moiety . For procurement, the target compound is the rational choice when lower logP/logD is preferred for aqueous solubility or reduced non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (logP and logD pH 7.4) |
|---|---|
| Target Compound Data | logP = 1.2067; logD = -1.6215 |
| Comparator Or Baseline | 6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid: logP = 2.6797; logD = -0.1484 |
| Quantified Difference | ΔlogP = -1.47; ΔlogD = -1.47 |
| Conditions | In silico prediction (ChemDiv SMILES-based calculation) |
Why This Matters
Procurement groups requiring a compound with lower lipophilicity for in vitro assays or rodent in vivo studies should select the target compound over its pivaloyl analog to minimize non-specific binding and optimize aqueous solubility.
